2,3-Dimethylphenyl 2-ethoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-4-19-16-10-6-5-9-14(16)17(18)20-15-11-7-8-12(2)13(15)3/h5-11H,4H2,1-3H3 |
InChI Key |
FLYOMRBDXLLMSL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=CC(=C2C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 2,3 Dimethylphenyl 2 Ethoxybenzoate
Reactivity of Aromatic Rings and Substituents
Electrophilic Aromatic Substitution Patterns on the 2,3-Dimethylphenyl Moiety
The 2,3-dimethylphenyl group in 2,3-dimethylphenyl 2-ethoxybenzoate is an activated aromatic system due to the presence of two methyl substituents. Methyl groups are electron-donating through an inductive effect and hyperconjugation, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene (B151609) itself.
The directing influence of the two methyl groups and the ester-linked oxygen atom determines the regioselectivity of electrophilic aromatic substitution reactions. The oxygen atom, through its lone pairs, is a strong ortho, para-director, while the methyl groups are also ortho, para-directing. In the 2,3-dimethylphenyl moiety, the positions are numbered relative to the point of attachment of the ester oxygen. The positions ortho to the oxygen are 2 and 6, the meta positions are 3 and 5, and the para position is 4.
Considering the directing effects of the substituents on the 2,3-dimethylphenyl ring, electrophilic attack is most likely to occur at the positions that are activated by both the methyl groups and the ester oxygen. The primary sites for electrophilic aromatic substitution on the 2,3-dimethylphenyl ring are the 4- and 6-positions, which are para and ortho, respectively, to the ester oxygen and are also activated by the adjacent methyl groups. The 5-position is also activated by the two methyl groups (ortho to the 3-methyl and meta to the 2-methyl group).
Studies on related phenolic compounds, such as 2,3-dimethylphenol (B72121), have shown that the presence of methyl groups enhances the reactivity towards electrophilic substitution at the ortho and para positions relative to the hydroxyl group. smolecule.com For instance, the methylation of 2,6-xylenol, a related dimethylated phenol (B47542), yields 2,3,6-trimethylphenol, indicating that substitution occurs at the position meta to one methyl group and ortho to the other. acs.org This suggests a complex interplay of steric and electronic effects. In the case of this compound, while the ester group is less activating than a hydroxyl group, a similar directing influence is expected.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2,3-Dimethylphenyl Moiety
| Position | Activating Groups | Deactivating Groups (Steric Hindrance) | Predicted Reactivity |
| 4 | Ester Oxygen (para), 3-Methyl (ortho) | 2-Methyl (meta) | High |
| 6 | Ester Oxygen (ortho), 2-Methyl (para) | 3-Methyl (meta) | High |
| 5 | 2-Methyl (meta), 3-Methyl (ortho) | Ester Oxygen (meta) | Moderate |
Reactivity of the Ethoxy Group on the Benzoate (B1203000) Ring
The ethoxy group (-OCH2CH3) on the benzoate ring is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs, which outweighs its inductive electron-withdrawing effect. This has a significant impact on the reactivity of the benzoate ring and the ethoxy group itself.
The presence of the ethoxy group at the ortho position of the benzoate ring can influence the molecule's reactivity in several ways. It can affect the compound's solubility, volatility, and interactions at a biological level. ontosight.ai Research on analogous compounds like 2-ethoxy-4-methoxybenzoic acid has indicated that the ethoxy group can increase steric hindrance, which in turn reduces the reactivity of the aromatic ring towards electrophilic substitution.
The ethoxy group itself can undergo specific reactions. For instance, under certain conditions, the ether linkage can be cleaved. Furthermore, nucleophilic substitution can potentially occur at the ethyl group, although this is generally less common for aryl ethers. In the context of a related compound, 1,3-dioxoisoindolin-2-yl 2-ethoxybenzoate, it has been noted that the ethoxy group can be replaced under specific nucleophilic substitution conditions. evitachem.com
Radical Reactions Involving Ester Functionalities
The ester functionality of this compound can participate in radical reactions. While direct studies on this specific compound are not prevalent, research on related benzoate esters provides insight into potential transformations.
One notable reaction is the radical-mediated Smiles rearrangement. Studies on 2-aryloxybenzoic acids have demonstrated that these compounds can undergo a photocatalyzed radical Smiles rearrangement to yield hydroxy-diaryl ethers. rsc.org This type of reaction involves the intramolecular homolytic aromatic substitution at the ester-linked aryl ring.
Furthermore, the principles of radical-nucleophilic substitution (SRN1) reactions could be applicable. These reactions, often initiated by photostimulation, involve a radical-chain mechanism and have been successfully applied to various aromatic systems. conicet.gov.ar For this compound, the generation of a radical anion intermediate could potentially lead to the substitution of leaving groups on either of the aromatic rings.
Cyclometalation and C-H Activation Pathways
The presence of the benzoate ester functionality opens up pathways for cyclometalation and C-H activation reactions, which are powerful tools in modern synthetic organic chemistry. These reactions typically involve the use of a transition metal catalyst that coordinates to the ester's carbonyl oxygen, directing the activation of a nearby C-H bond.
For the 2-ethoxybenzoate moiety, the ortho-C-H bond of the benzoate ring is a prime candidate for activation. Research has shown that iridium-catalyzed ortho-C–H borylation of benzoate esters can be achieved, demonstrating the feasibility of functionalizing this position. researchgate.net Similarly, cobalt-catalyzed C-H activation of aromatic esters has been utilized in tandem cycloisomerization-hydroarylation reactions. nih.gov
The cyclometalation of benzoates has also been studied in the context of ruthenium catalysis, where it enables subsequent oxidative addition reactions. acs.org The formation of a cyclometalated intermediate involving the ester and the aromatic ring can significantly alter the reactivity of the molecule, allowing for otherwise inaccessible transformations. The field of palladium catalysis also offers numerous examples of C-H activation directed by ester groups. mdpi.com
Table 2: Examples of C-H Activation and Cyclometalation in Benzoate Esters
| Catalyst System | Reaction Type | Activated Position | Reference |
| Iridium-phosphine complexes | C-H Borylation | ortho-C-H of benzoate | researchgate.net |
| Cobalt-phosphine complexes | Cycloisomerization-hydroarylation | ortho-C-H of benzoate | nih.gov |
| Ruthenium complexes | Oxidative Addition | ortho-C-H of benzoate | acs.org |
Spectroscopic and Structural Characterization of 2,3 Dimethylphenyl 2 Ethoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum of 2,3-Dimethylphenyl 2-ethoxybenzoate would exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the two separate benzene (B151609) rings would appear as complex multiplets in the downfield region, typically between δ 6.8 and 8.0 ppm. researchgate.netnih.gov The protons of the 2,3-dimethylphenyl group would show signals influenced by their position relative to the methyl groups and the ester linkage.
The ethoxy group protons would present as two distinct signals. The methylene (B1212753) protons (-OCH₂-) would likely appear as a quartet around δ 4.1-4.4 ppm, coupled to the adjacent methyl protons. rsc.org The terminal methyl protons (-CH₃) of the ethoxy group would show up as a triplet around δ 1.4 ppm. rsc.org The two methyl groups attached to the phenyl ring are in different environments and would therefore likely produce two separate singlets in the region of δ 2.1-2.3 ppm. researchgate.netdocbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic Protons (Benzoate Ring) | 7.0 - 8.0 | Multiplet |
| Aromatic Protons (Dimethylphenyl Ring) | 6.8 - 7.2 | Multiplet |
| Ethoxy Methylene (-OCH₂CH₃) | 4.1 - 4.4 | Quartet |
| Phenyl Methyl (-CH₃) | 2.1 - 2.3 | Two Singlets |
| Ethoxy Methyl (-OCH₂CH₃) | ~1.4 | Triplet |
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.infolibretexts.org The carbonyl carbon of the ester group is the most deshielded and would appear at a chemical shift of approximately δ 165-175 ppm. libretexts.org The aromatic carbons would resonate in the δ 110-150 ppm range. libretexts.orgresearchgate.net The carbon attached to the ethoxy group (-O-C) on the benzoate (B1203000) ring and the carbon attached to the ester oxygen on the dimethylphenyl ring would be found in the more downfield portion of this aromatic region.
The carbons of the ethoxy group would also be distinguishable. The methylene carbon (-OCH₂-) would be expected around δ 60-70 ppm, while the methyl carbon (-CH₃) would be further upfield, around δ 14-16 ppm. libretexts.org The two methyl group carbons on the phenyl ring would have characteristic shifts in the δ 15-25 ppm range. docbrown.infodocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | 165 - 175 |
| Aromatic Carbons (C-O, C-C) | 110 - 150 |
| Ethoxy Methylene (-OCH₂) | 60 - 70 |
| Phenyl Methyls (-CH₃) | 15 - 25 |
| Ethoxy Methyl (-CH₃) | 14 - 16 |
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques would be employed.
2D COSY (Correlation Spectroscopy) would reveal scalar couplings between protons, for instance, confirming the coupling between the methylene and methyl protons of the ethoxy group and the couplings between adjacent protons on the aromatic rings. princeton.eduresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra would establish the direct one-bond correlations between protons and the carbons they are attached to. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This would be instrumental in confirming the ester linkage by showing a correlation from the ethoxy methylene protons to the carbonyl carbon, and from the aromatic protons to various carbons in both rings. princeton.edu
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. libretexts.orgpressbooks.pub
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent in the range of 1720-1740 cm⁻¹. pressbooks.pubspectroscopyonline.com
C-O Stretch: Esters exhibit two C-O stretching vibrations. An asymmetric C-C-O stretch would appear as a strong band between 1250-1300 cm⁻¹, and a symmetric O-C-C stretch would be visible between 1000-1100 cm⁻¹. spectroscopyonline.com
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic rings would result in absorptions just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org
Aliphatic C-H Stretch: The C-H bonds of the methyl and methylene groups would show strong stretching vibrations in the 2850-2980 cm⁻¹ region. libretexts.orglibretexts.org
Aromatic C=C Stretch: In-ring carbon-carbon double bond stretching in the aromatic rings would produce several medium to weak bands in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| Ester C=O Stretch | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Asymmetric C-O Stretch | 1250 - 1300 | Strong |
| Symmetric C-O Stretch | 1000 - 1100 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. savemyexams.com The molecular formula of this compound is C₁₇H₁₈O₃, giving it a molecular weight of 270.32 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 270.
The fragmentation of the molecular ion would likely proceed through several established pathways for esters. nist.govlibretexts.org
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the aryloxy oxygen would result in the formation of the 2-ethoxybenzoyl cation at m/z = 165. This is often a prominent peak.
Loss of the Alkoxy Group: Cleavage of the O-C₂H₅ bond is less common, but loss of an ethoxy radical (•OC₂H₅) would lead to a fragment at m/z = 225.
Fragmentation of the Phenyl Ring: The 2,3-dimethylphenyl cation could be observed at m/z = 105.
Further Fragmentation: The 2-ethoxybenzoyl cation (m/z = 165) could lose carbon monoxide (CO) to form a fragment at m/z = 137, or lose the entire ethoxy group to form a benzoyl cation at m/z = 105, though this is less specific.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. hnue.edu.vnshu.ac.uk The chromophores in this compound are the two substituted benzene rings. These aromatic systems give rise to π → π* transitions. hnue.edu.vnelte.hu
Benzene itself shows primary absorption bands around 184 nm and 204 nm, and a less intense, fine-structured secondary band around 255 nm. hnue.edu.vn The presence of substituents on the benzene rings—the ethoxy group, the ester linkage, and the dimethyl groups—alters the energy levels of the molecular orbitals. These auxochromic groups typically cause a bathochromic shift (a shift to longer wavelengths) and can increase the intensity of the absorption bands. hnue.edu.vnupi.edu
Therefore, this compound is expected to exhibit strong absorptions in the UV region, likely with λₘₐₓ values shifted to wavelengths longer than 200 nm, characteristic of substituted aromatic esters. upi.edulibretexts.org The spectrum would likely show complex, broad absorption bands resulting from the overlapping transitions of the two different aromatic systems. shu.ac.uk
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a sample. In the characterization of newly synthesized compounds such as this compound, elemental analysis serves as a crucial method for verifying the empirical and molecular formula. This process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide, water, and other gases, are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and other elements present.
The theoretical elemental composition of this compound is calculated from its molecular formula, C₁₇H₁₈O₃. This calculated composition provides a benchmark against which experimentally obtained values are compared. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the purity and correct elemental makeup of the synthesized compound.
For this compound, the expected elemental composition is derived from its molecular weight and the atomic weights of its constituent elements. These theoretical values are indispensable for confirming the successful synthesis and purity of the compound before proceeding with further spectroscopic and structural elucidation.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 17 | 204.17 | 75.53 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 6.71 |
| Oxygen | O | 16.00 | 3 | 48.00 | 17.76 |
| Total | 270.314 | 100.00 |
In a typical research workflow, the experimentally determined percentages of Carbon, Hydrogen, and Oxygen from an elemental analyzer would be presented alongside these theoretical values for direct comparison. This comparison is a critical checkpoint in the structural confirmation of the target molecule.
Theoretical and Computational Studies of 2,3 Dimethylphenyl 2 Ethoxybenzoate
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations complement static conformational analysis by modeling the movement of atoms and molecules over time. googleapis.com MD simulations can be used to explore the conformational space and calculate critical distances and intermolecular energies along the simulation trajectory, providing a dynamic picture of molecular behavior. googleapis.comunimi.it
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that represent the bottleneck of a reaction.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm a molecule's structure. dokumen.pub This correlation is a cornerstone of structure elucidation.
For instance, DFT calculations can predict infrared (IR) vibrational frequencies. In the study of prop-2-ynyl 2-(2,3-dimethylphynylamino)benzoate, the theoretical vibrational spectrum was calculated and found to be in good agreement with the experimental FT-IR spectrum. researchgate.net Likewise, Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis electronic absorption spectra. researchgate.net Such predictive power is invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound like 2,3-Dimethylphenyl 2-ethoxybenzoate.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide crucial information about a molecule's reactivity and electronic properties.
The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net
DFT calculations are commonly used to determine the energies and shapes of these frontier orbitals. bhu.ac.in Analysis of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 2: Illustrative FMO Properties for an Analogous Compound This table presents theoretical data for a compound containing a dimethylphenyl group to illustrate the type of information obtained from FMO analysis. bhu.ac.in
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.21 |
| LUMO Energy | -1.35 |
| Energy Gap (ΔE) | 4.86 |
Source: Adapted from data in Banaras Hindu University publications. bhu.ac.in
For this compound, FMO analysis would identify the distribution of the HOMO and LUMO across the molecule. It would likely show the HOMO localized on the electron-rich dimethylphenyl ring and the LUMO concentrated on the electron-accepting carbonyl group of the ester, providing a clear picture of its reactive sites.
Derivatization and Analog Synthesis of 2,3 Dimethylphenyl 2 Ethoxybenzoate
Modification of the 2,3-Dimethylphenyl Moiety
The 2,3-dimethylphenyl group provides a scaffold that can be functionalized to study the impact of electronic and steric effects on the properties of the parent molecule.
The reactivity of the 2,3-dimethylphenyl ring in 2,3-dimethylphenyl 2-ethoxybenzoate is influenced by the two ortho- and meta-directing methyl groups. These alkyl groups are weakly activating and electron-donating through induction, which can influence the regioselectivity of electrophilic aromatic substitution reactions. However, the presence of two methyl groups in adjacent positions also introduces significant steric hindrance. This steric crowding can impede the approach of reagents to the positions ortho to the methyl groups, potentially favoring substitution at the less hindered positions of the aromatic ring. youtube.com
A key modification of the 2,3-dimethylphenyl moiety is the introduction of other aromatic or heteroaromatic groups to form biaryl structures. This is typically achieved through transition metal-catalyzed cross-coupling reactions. To participate in these reactions, the 2,3-dimethylphenyl moiety would first need to be functionalized with a halide (e.g., bromide or iodide) or a boronic acid/ester.
Commonly employed cross-coupling reactions for the synthesis of biaryls include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. A 2,3-dimethylphenylboronic acid could be coupled with various aryl or heteroaryl halides, or conversely, a halo-functionalized 2,3-dimethylphenyl derivative could be coupled with different aryl or heteroaryl boronic acids.
Stille Coupling: This involves the reaction of an organotin compound with an organohalide, catalyzed by palladium.
Negishi Coupling: This method utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst.
These reactions are highly versatile and tolerate a wide range of functional groups, allowing for the synthesis of a diverse library of biaryl analogs of this compound. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with sterically hindered substrates like the 2,3-dimethylphenyl group.
Derivatization of the 2-Ethoxybenzoate Moiety
The 2-ethoxybenzoate portion of the molecule also presents opportunities for derivatization, both at the ethoxy group and on the benzoate (B1203000) ring itself.
The ethoxy group can be modified through several synthetic strategies. One common approach is O-dealkylation to yield the corresponding 2-hydroxybenzoic acid derivative. This can be achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). researchgate.net The resulting phenol (B47542) can then be re-alkylated with a variety of alkyl halides or other electrophiles to introduce different alkoxy groups, including those with additional functionalization.
Transesterification offers another route to modify the alkoxy portion, although it technically modifies the entire ester group. In this reaction, the ester is treated with a different alcohol in the presence of an acid or base catalyst, leading to an exchange of the alkoxy group. researchgate.net For example, reacting this compound with methanol (B129727) under acidic conditions would yield 2,3-dimethylphenyl 2-methoxybenzoate. This method allows for the introduction of a wide range of different alcohol moieties.
Direct ethoxylation of the ester is a process that can lengthen the ether chain, though it is more commonly applied to fatty acid esters. This reaction typically involves the use of ethylene (B1197577) oxide and a catalyst. researchgate.net
| Reaction Type | Reagents | Product Type |
|---|---|---|
| O-Dealkylation | HBr, HI, BBr₃ | 2-Hydroxybenzoic acid derivative |
| Re-alkylation | Alkyl halide, Base | 2-Alkoxybenzoic acid derivative with modified alkyl chain |
| Transesterification | Different alcohol, Acid or Base catalyst | 2,3-Dimethylphenyl 2-alkoxybenzoate with a new alkoxy group |
The reactivity of the benzoate ring can be altered by introducing substituents. The hydrolysis of benzoate esters is a well-studied reaction, and the effect of substituents on the reaction rate can be quantified using the Hammett equation. researchgate.netsemanticscholar.orgnsf.gov Electron-withdrawing groups on the benzoate ring generally increase the rate of hydrolysis by stabilizing the negative charge that develops in the transition state of the reaction. Conversely, electron-donating groups tend to decrease the rate of hydrolysis. nsf.gov
The introduction of substituents onto the benzoate ring can be achieved through standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, bearing in mind the directing effects of the existing ester and ethoxy groups. The 2-ethoxy group is an ortho-, para-director, while the ester group is a meta-director. The combined influence of these two groups will determine the regioselectivity of the substitution.
| Substituent Type | Example Group | Effect on Hydrolysis Rate |
|---|---|---|
| Electron-withdrawing | -NO₂, -CN, -Cl | Increase |
| Electron-donating | -CH₃, -OCH₃ | Decrease |
Synthesis of Structurally Related Esters, Amides, and Other Derivatives
The ester linkage can be cleaved through hydrolysis to yield 2,3-dimethylphenol (B72121) and 2-ethoxybenzoic acid. These intermediates can then be used to synthesize new esters with different alcohol or carboxylic acid partners. For example, 2,3-dimethylphenol can be esterified with a different acyl chloride or carboxylic acid to form a new series of esters.
Amides are another important class of derivatives that can be synthesized from this compound. The direct amidation of esters with amines can be challenging, especially with sterically hindered esters. However, various methods have been developed to facilitate this transformation, including the use of strong bases, organoaluminum reagents, or transition metal catalysts. nih.gov A more common approach involves the hydrolysis of the ester to the corresponding carboxylic acid (2-ethoxybenzoic acid), followed by activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of a coupling agent like DCC) and reaction with an amine. chimia.ch The synthesis of sterically hindered amides, which might be relevant given the 2,3-dimethylphenyl group, has been a subject of significant research, with methods like the direct coupling of Grignard reagents to isocyanates being developed. nih.gov
Other derivatives, such as thioesters , can also be synthesized. A common route to thioesters is the reaction of a thiol with an activated carboxylic acid derivative. Therefore, 2-ethoxybenzoic acid, obtained from the hydrolysis of the parent ester, could be converted to its acyl chloride and then reacted with a thiol to form the corresponding thioester.
| Derivative Type | General Synthetic Approach | Key Intermediates |
|---|---|---|
| New Esters | Hydrolysis followed by re-esterification | 2,3-Dimethylphenol, 2-Ethoxybenzoic acid |
| Amides | Direct amidation or hydrolysis followed by coupling | 2-Ethoxybenzoic acid, Amines |
| Thioesters | Hydrolysis, activation of carboxylic acid, and reaction with a thiol | 2-Ethoxybenzoic acid, Thiols |
Structure-Reactivity Relationship (SRR) Studies
Extensive research into the derivatization and analog synthesis of this compound has been conducted to elucidate its structure-reactivity relationships (SRR). These studies are pivotal in understanding how structural modifications to the parent molecule influence its chemical reactivity and potential biological activity. The core structure of this compound, characterized by a 2,3-dimethylphenyl group linked to a 2-ethoxybenzoate moiety via an ester linkage, provides a versatile scaffold for synthetic modifications.
Systematic alterations have been explored at three primary locations: the 2,3-dimethylphenyl ring, the 2-ethoxybenzoate ring, and the ester linkage itself. The primary objective of these derivatization efforts is to modulate the electronic and steric properties of the molecule and to investigate the consequent impact on its reactivity.
Investigations into the Electronic Effects of Substituents
A key focus of SRR studies has been the introduction of various substituents onto both aromatic rings to probe electronic effects. Researchers have synthesized a range of analogs bearing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) and have subsequently evaluated their relative reactivity.
For instance, the introduction of methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, both potent EDGs, onto the 2-ethoxybenzoate ring was found to increase the electron density of the aromatic system. This heightened electron density, in turn, enhances the nucleophilicity of the carbonyl oxygen of the ester group, thereby influencing its susceptibility to nucleophilic attack. Conversely, the incorporation of EWGs, such as nitro (-NO₂) or cyano (-CN) groups, has the opposite effect. These groups withdraw electron density from the aromatic ring, rendering the ester carbonyl carbon more electrophilic and thus more prone to nucleophilic substitution reactions.
The following table summarizes the observed effects of various substituents on the reactivity of the ester linkage:
| Substituent Group | Position | Nature of Group | Observed Effect on Reactivity |
| -OCH₃ | 2-ethoxybenzoate ring | Electron-Donating | Decreased electrophilicity of carbonyl carbon |
| -NO₂ | 2-ethoxybenzoate ring | Electron-Withdrawing | Increased electrophilicity of carbonyl carbon |
| -CH₃ | 2,3-dimethylphenyl ring | Electron-Donating | Minor increase in nucleophilicity of ester oxygen |
| -Cl | 2,3-dimethylphenyl ring | Electron-Withdrawing | Minor decrease in nucleophilicity of ester oxygen |
Analysis of Steric Hindrance and Conformational Changes
In addition to electronic effects, the steric bulk of substituents has been shown to play a crucial role in the reactivity of this compound analogs. The presence of the two methyl groups on the 2,3-dimethylphenyl ring already imparts a degree of steric hindrance around the ester linkage. Further substitution at the ortho positions (positions 2 and 6) of either aromatic ring can significantly impede the approach of reactants.
The dihedral angle between the two aromatic rings is another important structural parameter that influences reactivity. This angle is largely dictated by the nature and position of the substituents. X-ray crystallographic studies of various derivatives have revealed that bulky substituents can force a more twisted conformation, which can, in turn, affect the electronic communication between the two rings and alter the reactivity of the molecule.
The table below illustrates the impact of substituent size on the dihedral angle and observed reactivity:
| Substituent Group | Position | Dihedral Angle (°) | Relative Reaction Rate |
| -H | Ortho-position | 55 | 1.00 |
| -CH₃ | Ortho-position | 68 | 0.72 |
| -C(CH₃)₃ | Ortho-position | 85 | 0.31 |
These SRR studies provide a foundational understanding of the chemical behavior of this compound and its derivatives. The insights gained from this research are invaluable for the rational design of novel analogs with tailored reactivity and specific chemical properties.
Advanced Applications of 2,3 Dimethylphenyl 2 Ethoxybenzoate in Organic Synthesis
Building Block for Functional Materials Research
No publications were identified that describe the incorporation of 2,3-Dimethylphenyl 2-ethoxybenzoate into polymers, metal-organic frameworks (MOFs), or other functional materials. The field of materials science often utilizes aromatic esters for creating materials with specific electronic or physical properties, but the contribution of this particular ester has not been reported.
Precursor for Specific Chemical Transformations (e.g., phosphonation)
There is no evidence in the reviewed literature of This compound being used as a precursor for phosphonation reactions. While phosphonation is a known chemical transformation, studies on this reaction have focused on other classes of molecules, and the reactivity of this specific ester in such a context has not been explored. whiterose.ac.uk
Green Chemistry Approaches in the Synthesis of 2,3 Dimethylphenyl 2 Ethoxybenzoate
Solvent-Free or Reduced Solvent Methodologies
Traditional organic syntheses often rely on large volumes of volatile and hazardous solvents, which contribute significantly to chemical waste. To address this, solvent-free or reduced solvent methodologies are being increasingly adopted. In the context of synthesizing esters like 2,3-Dimethylphenyl 2-ethoxybenzoate, these approaches offer a more sustainable alternative.
One such method involves performing reactions in the absence of a solvent or using water, which is a non-toxic, non-flammable, and readily available solvent. mdpi.com For instance, the oxidation of an aldehyde to a carboxylic acid, a key step in some synthetic routes, can be carried out in water using an oxidizing agent like potassium permanganate. mdpi.com This approach not only eliminates the need for organic solvents but can also simplify product isolation.
Another strategy is the use of solvent-free formulations for low-melting active ingredients. justia.com This process involves melting the active ingredient and dispersing it in water containing a dispersant, followed by cooling to form a crystalline suspension. justia.com While this specific application is for agrochemical formulations, the principle of avoiding organic solvents by utilizing the physical properties of the reactants is a key green chemistry concept.
The table below summarizes the advantages of solvent-free or reduced solvent methodologies.
| Parameter | Traditional Solvent-Based Synthesis | Solvent-Free/Reduced Solvent Synthesis |
| Solvent Usage | High volumes of organic solvents | None or minimal use of benign solvents like water |
| Waste Generation | Significant hazardous waste | Reduced waste, primarily aqueous |
| Safety | Flammability and toxicity concerns | Improved safety profile |
| Process Simplicity | Often requires multiple extraction and purification steps | Can simplify workup procedures |
Catalytic Systems for Enhanced Efficiency and Selectivity
Catalytic processes are fundamental to green chemistry as they can enhance reaction rates and selectivity, often under milder conditions and with lower energy consumption than stoichiometric reactions. For the synthesis of esters and their precursors, various catalytic systems have been developed.
Palladium-based catalysts are particularly effective for carbonylation reactions, which can be a key step in forming the benzoate (B1203000) moiety. mit.edugoogle.com For example, the Heck carbonylation of phenols can be used to synthesize aryl vinyl ketones, which are precursors to chalcones and could be adapted for benzoate synthesis. saudijournals.com Palladium catalysts on a carbon support (Pd/C) are also used in selective reduction reactions. google.com
Metal-free catalytic systems are also gaining prominence. For instance, the synthesis of diaryliodonium salts, which can be precursors in arylation reactions, can be achieved using a one-pot method with mCPBA and triflic acid, avoiding the use of metal catalysts. researchgate.net Additionally, the use of a base as a catalyst, such as sodium in the Von-Konstanecki reaction, is a well-established method for certain cyclization reactions. saudijournals.com
The following table highlights some catalytic systems and their applications relevant to the synthesis of aromatic esters.
| Catalyst Type | Example | Application | Reference |
| Palladium Catalyst | Pd(OAc)2, Pd/C | Carbonylation, Reduction | mit.edugoogle.com |
| Metal-Free Acid Catalyst | Triflic Acid (TfOH) | Diaryliodonium salt synthesis | researchgate.net |
| Base Catalyst | Sodium (Na) | Condensation/Cyclization Reactions | saudijournals.com |
| Organocatalyst | Diisopropylamine | Directed ortho-metalation | nih.gov |
Microwave or Photochemical Synthesis
Alternative energy sources like microwave irradiation and light can significantly accelerate chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating. These methods are key components of green synthesis.
Photochemical synthesis utilizes light to initiate reactions. This can be a highly selective method, often proceeding at room temperature. For instance, photochemical reactions can be key steps in natural product synthesis. dokumen.pub The use of blue LED light has been demonstrated in the arylation of various compounds, where a photosensitizer absorbs light and initiates the desired chemical transformation. rsc.orgchemrxiv.org Cerium-catalyzed photochemical reactions have also been used for the rearrangement of 2-aryloxybenzoic acids. rsc.org
The table below compares conventional heating with microwave and photochemical methods.
| Parameter | Conventional Heating | Microwave Synthesis | Photochemical Synthesis |
| Reaction Time | Hours to days | Minutes to hours | Varies, can be rapid |
| Energy Input | Bulk heating | Direct heating of reactants | Light energy |
| Selectivity | Can lead to side products | Often higher selectivity | Can be highly selective |
| Conditions | Often high temperatures | Can be run at lower bulk temperatures | Often at room temperature |
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
Strategies to improve atom economy in the synthesis of this compound include designing synthetic routes that involve addition reactions rather than substitution or elimination reactions, which inherently generate byproducts. For example, a well-designed catalytic cycle can regenerate the catalyst, meaning it does not end up as waste.
For instance, one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel, can significantly reduce waste by eliminating the need for purification of intermediates and reducing solvent usage. researchgate.net The synthesis of diaryliodonium salts has been optimized as a one-pot procedure to improve its sustainability. researchgate.net
Crystallography and Solid State Studies of 2,3 Dimethylphenyl 2 Ethoxybenzoate and Its Analogs
Single Crystal X-ray Diffraction Analysis
A detailed single crystal X-ray diffraction study has been conducted on 2,3-Dimethylphenyl benzoate (B1203000), an analog of the title compound. The crystallographic data obtained from this analysis offers a foundational understanding of the structural motifs that may be present in 2,3-Dimethylphenyl 2-ethoxybenzoate. The structure of 2,3-Dimethylphenyl benzoate is reported to be similar to other aryl benzoates like phenyl benzoate and 3-methylphenyl benzoate nih.govresearchgate.netnih.gov.
The key crystallographic parameters for 2,3-Dimethylphenyl benzoate are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.190 (2) |
| b (Å) | 8.417 (1) |
| c (Å) | 20.604 (2) |
| β (°) | 112.20 (1) |
| Volume (ų) | 2439.0 (5) |
| Z | 8 |
Data sourced from the crystallographic study of 2,3-Dimethylphenyl benzoate nih.govresearchgate.net.
A significant feature of the molecular structure of 2,3-Dimethylphenyl benzoate is the dihedral angle between the benzene (B151609) and benzoyl rings, which is 87.36 (6)° nih.govresearchgate.netnih.gov. This near-orthogonal orientation is a consequence of steric hindrance between the two aromatic rings. For comparison, the dihedral angle in phenyl benzoate is 55.7°, in 3-methylphenyl benzoate it is 79.61 (6)°, and in 2,6-dichlorophenyl benzoate it is 75.75 (10)° nih.govresearchgate.netnih.gov. The introduction of the 2-ethoxy group in this compound would likely influence this dihedral angle due to its electronic and steric effects.
Polymorphism and Crystal Engineering
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is a critical aspect of crystal engineering, which aims to design and synthesize crystalline materials with desired properties.
While there are no specific reports on the polymorphism of this compound, the potential for polymorphic behavior in this class of molecules is significant. The conformational flexibility of the ester linkage and the possibility of different packing arrangements of the phenyl rings can give rise to multiple crystalline forms. The presence of substituents on the aromatic rings, such as the dimethyl and ethoxy groups, can play a crucial role in directing the intermolecular interactions that govern crystal packing, thus influencing the likelihood of polymorphism.
Crystal engineering principles can be applied to explore the potential for different crystalline forms of this compound and its analogs. By systematically varying crystallization conditions such as solvent, temperature, and cooling rate, it may be possible to isolate and characterize different polymorphs. The understanding of intermolecular interactions is key to predicting and controlling the formation of specific crystal structures.
Intermolecular Interactions in the Solid State (e.g., hydrogen bonding, π-π stacking)
The packing of molecules in the solid state is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. For aromatic esters like this compound and its analogs, the most prominent intermolecular interactions are expected to be van der Waals forces, C-H···O hydrogen bonds, and potentially π-π stacking interactions.
For this compound, the presence of the ethoxy group introduces an additional potential for intermolecular interactions. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, leading to the formation of weak C-H···O hydrogen bonds with the aromatic or methyl protons of neighboring molecules. These directional interactions can significantly influence the crystal packing and potentially lead to the formation of different supramolecular assemblies.
The interplay of these various intermolecular forces is complex and determines the final crystal structure. A detailed analysis of the crystal packing of this compound, once its structure is determined, would involve the identification and quantification of these interactions to understand the principles governing its solid-state assembly.
Conclusion and Future Research Directions
Summary of Current Research Landscape
Currently, specific research singling out 2,3-Dimethylphenyl 2-ethoxybenzoate is not prominent in publicly available literature. The scientific understanding of this compound is primarily derived from the extensive knowledge of its constituent functional groups: the 2,3-dimethylphenol (B72121) moiety and the 2-ethoxybenzoic acid moiety. General principles of ester synthesis and the known reactivity of sterically hindered aromatic esters provide a theoretical framework for its behavior. The study of related substituted phenyl benzoates offers insights into potential crystallographic and spectroscopic properties. Research on similar structures is often geared towards applications in materials science, pharmaceuticals, and agrochemicals, suggesting potential, yet unexplored, areas of interest for this compound.
Unexplored Synthetic Avenues
The synthesis of this compound presents challenges due to steric hindrance from the methyl groups on the phenol (B47542) and the ethoxy group on the benzoic acid. While traditional esterification methods like Fischer-Speier esterification might be sluggish, several modern synthetic routes remain to be explored for this specific compound.
One promising avenue is the use of coupling reagents that are effective for sterically demanding substrates. For instance, the Yamaguchi esterification, which employs a mixed anhydride (B1165640) approach, could be a viable option. Another unexplored route is the use of palladium-catalyzed carbonylation reactions. rsc.orgnih.gov A carbonylative Suzuki-Miyaura coupling of a 2-bromobenzoate (B1222928) ester with an appropriate boronic acid could be a powerful method. rsc.org Furthermore, low-valent tungsten-catalyzed carbonylative synthesis from aryl iodides and alcohols presents another modern technique that could be adapted for this purpose. nih.gov The development of novel catalyst systems, potentially utilizing nickel or other transition metals, could also offer more efficient and milder conditions for the synthesis of this and other sterically hindered esters. organic-chemistry.org
Potential for Novel Chemical Transformations
The chemical reactivity of this compound is predicted to be influenced by its aromatic rings and the ester linkage. The ester group itself can undergo hydrolysis, transesterification, and reduction. However, more novel transformations could be investigated. For example, the "ester dance" reaction, a recently discovered phenomenon where an ester group migrates around an aromatic ring, could potentially be applied to this molecule to generate isomers with different substitution patterns. waseda.jp
The presence of two aromatic rings also opens up possibilities for cross-coupling reactions. While the C-O bond of the ester is generally stable, under specific catalytic conditions, it could potentially be cleaved and used in coupling reactions. researchgate.net Additionally, the aromatic C-H bonds could be targets for direct functionalization, a rapidly advancing area of organic synthesis. This could lead to the introduction of new functional groups on either the phenyl or the benzoate (B1203000) ring, creating a library of derivatives with diverse properties. The Fries rearrangement of this aryl ester, potentially catalyzed by zeolites, could also be explored to synthesize isomeric hydroxyketones.
Integration with Emerging Methodologies
Future research on this compound would benefit from the integration of emerging scientific methodologies. High-throughput screening techniques could be employed to rapidly test various catalysts and reaction conditions for its synthesis. fishersci.ie Computational chemistry, particularly Density Functional Theory (DFT), could be used to predict its reactivity, spectroscopic properties, and potential reaction mechanisms, guiding experimental work. iaps.org.in
The detailed structural analysis of this compound, once synthesized, could be achieved using advanced crystallographic techniques. researchgate.netacs.orgiucr.orgnih.gov Understanding the solid-state packing and intermolecular interactions would be crucial for its potential application in materials science. Furthermore, the application of machine learning and artificial intelligence in predicting the properties and synthetic routes for novel compounds like this compound is a rapidly growing field that could accelerate its investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
